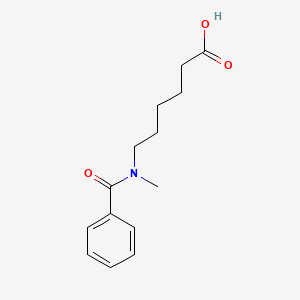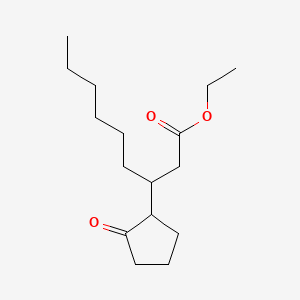
Ethyl beta-hexyl-2-oxocyclopentanepropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl beta-hexyl-2-oxocyclopentanepropionate is a chemical compound with the molecular formula C16H28O3 and a molecular weight of 268.39172 . . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl beta-hexyl-2-oxocyclopentanepropionate involves several steps. One common method includes the esterification of β-Hexyl-2-oxocyclopentanepropanoic acid with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl beta-hexyl-2-oxocyclopentanepropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.
Scientific Research Applications
Ethyl beta-hexyl-2-oxocyclopentanepropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl beta-hexyl-2-oxocyclopentanepropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl beta-hexyl-2-oxocyclopentanepropionate can be compared with other similar compounds such as:
Ethyl beta-hexyl-2-oxocyclopentaneacetate: Similar structure but with an acetate group instead of a propionate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl beta-hexyl-2-oxocyclopentanebutyrate: Similar structure but with a butyrate group instead of a propionate group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups.
Properties
CAS No. |
93982-69-5 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl 3-(2-oxocyclopentyl)nonanoate |
InChI |
InChI=1S/C16H28O3/c1-3-5-6-7-9-13(12-16(18)19-4-2)14-10-8-11-15(14)17/h13-14H,3-12H2,1-2H3 |
InChI Key |
BLVHIQKSWHUOCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)OCC)C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


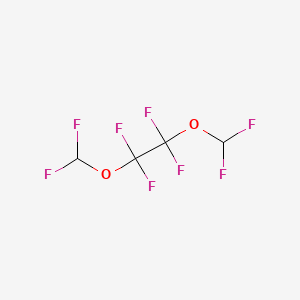
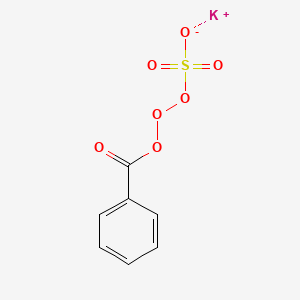
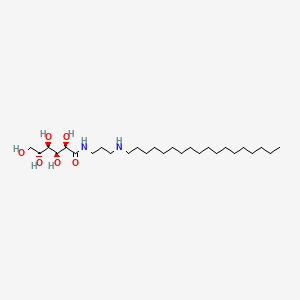
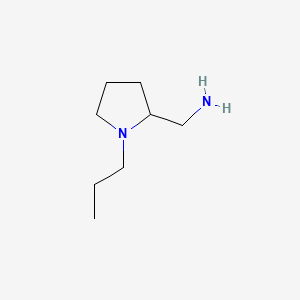
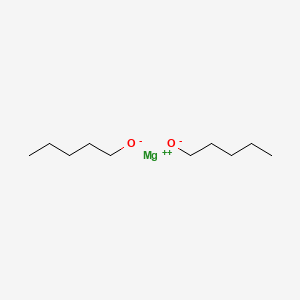
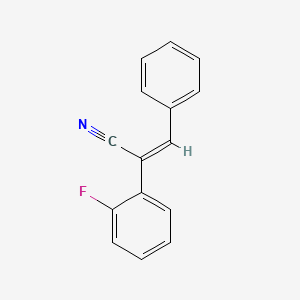
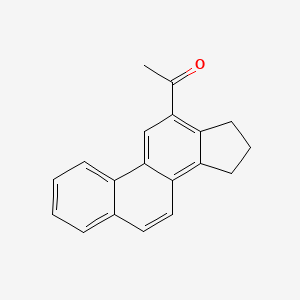
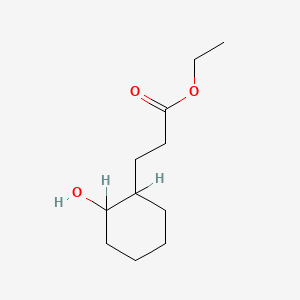
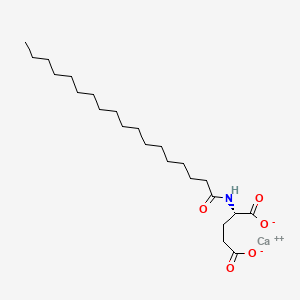
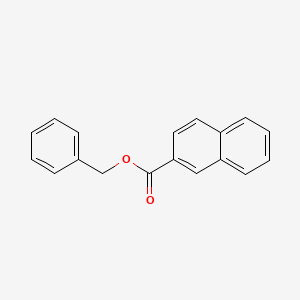
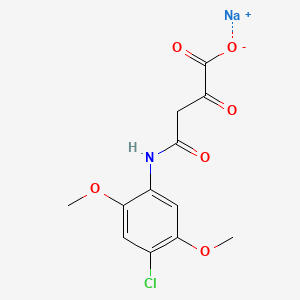
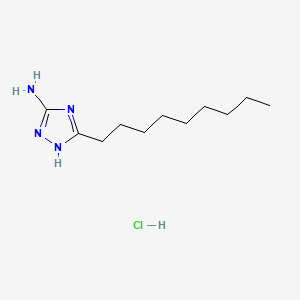
![2-[2-(4-Isopropylphenyl)ethyl]pyridine](/img/structure/B12665142.png)
